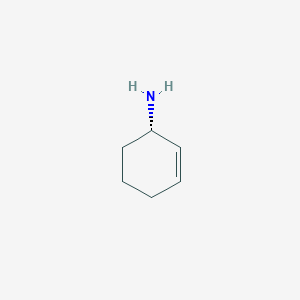

(1S)-cyclohex-2-en-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-cyclohex-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYMGUSQXQEHGA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC=C[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Enantiomerically Pure 1s Cyclohex 2 En 1 Amine

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents a powerful tool for creating chiral molecules with high efficiency and selectivity. For (1S)-cyclohex-2-en-1-amine, several strategies leverage transition metal catalysts and organocatalysts to control the stereochemical outcome.

Asymmetric Hydrogenation of Cyclic Enone Precursors

Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts is a versatile method for obtaining enantiomerically enriched alcohols from cyclic enones. mdpi.com While direct asymmetric hydrogenation to form the amine is less commonly detailed, the hydrogenation of related imine intermediates is a key strategy. For instance, iridium-based catalysts have been employed in the asymmetric hydrogenation of exocyclic imines. acs.org The synthesis often begins with a cyclohexenone precursor. mdpi.comnih.gov The asymmetric reduction of a cyclohexenone derivative, such as 1,4-cyclohexanedione (B43130) monoethylene acetal (B89532), can be achieved using catalysts like (S,S)-Noyori-I with a hydrogen source like formic acid/sodium formate (B1220265) to produce the corresponding chiral allylic alcohol with high yield. mdpi.com This alcohol can then serve as a precursor for the target amine through subsequent chemical transformations.

Stereoselective Reductive Amination Strategies

Stereoselective reductive amination is a highly effective method for synthesizing chiral amines from ketones. This approach often involves the use of biocatalysts, such as reductive aminases (RedAms) or imine reductases (IREDs). Fungal reductive aminases have been shown to catalyze the amination of cyclohexen-2-one, affording cyclohex-2-en-1-amine as the sole product with conversions up to 87%, without forming the saturated cyclohexylamine (B46788). york.ac.uk

A significant advancement is the use of multifunctional biocatalysts that combine ene-reductase (ERed) and IRed activities. nih.govdicp.ac.cn This dual-enzyme cascade can convert α,β-unsaturated ketones directly into chiral amines with two stereocenters in high purity and stereoselectivity. nih.govacs.org For example, a biocatalyst identified as EneIRED from an unclassified Pseudomonas species facilitates an amine-activated conjugate alkene reduction followed by reductive amination. researchgate.nettypeset.io This one-pot, one-catalyst system has been successfully applied to cyclohex-2-enone and its derivatives, showing broad substrate scope and high chemoselectivity towards the formation of saturated amines. typeset.io The reaction's success is dependent on the presence of the amine donor, which activates the conjugate reduction step, likely proceeding through an enimine-NAD(P)H-enzyme complex. typeset.io

Chemical catalysis also provides routes for direct reductive amination (DRA). For instance, a Re₂O₇/NaPF₆ catalyst system has been developed for the DRA of ketones with electron-deficient amines, demonstrating excellent chemoselectivity and diastereoselectivity for substrates like 2-alkyl cyclohexanones. rsc.org

Interactive Table: Biocatalytic Reductive Amination of Cyclohexenone Derivatives

Transition Metal-Catalyzed Enantioselective Routes

Transition metal catalysis is a cornerstone of asymmetric synthesis, providing numerous pathways to chiral amines. mdpi.comrsc.org These methods include C-H bond functionalization and cross-coupling reactions. snnu.edu.cnnih.gov For example, rhodium(III) complexes with chiral cyclopentadienyl (B1206354) (Cp*) ligands have been used to synthesize α-branched amines via the 1,1-addition of arene C-H bonds to terminal alkenes. snnu.edu.cn While not a direct synthesis of this compound, these methodologies highlight the potential for creating chiral amine centers on a cyclohexane (B81311) scaffold.

Copper-catalyzed hydroamination reactions of cinnamic acid derivatives, controlled by a chiral ligand, have been shown to produce enantioenriched β-amino acid derivatives. nih.gov This demonstrates the principle of using transition metals to control the regiochemistry and stereochemistry of amine addition to unsaturated systems. The development of novel chiral ligands is crucial for advancing these transformations, with noncovalent interactions between the ligand and substrate playing a key role in achieving high stereocontrol. mdpi.com

Chiral Hydroamination Reactions

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for amine synthesis. mdpi.com Catalytic asymmetric hydroamination can be achieved using various metal catalysts, including those based on rare-earth metals, alkaline earth metals, and group 4 metals. researchgate.net Chiral Brønsted acids have also emerged as effective organocatalysts for the desymmetrizing hydroamination of unactivated alkenes. rsc.org This approach has been successfully used to synthesize a variety of chiral pyrrolidines with excellent diastereoselectivity and enantioselectivity by activating the alkene through a concerted hydroamination mechanism. rsc.org Applying this principle to a cyclohexadiene precursor could provide a direct route to this compound.

Biocatalytic Pathways and Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Enzyme-Mediated Kinetic Resolution of Racemic Cyclohex-2-en-1-amine

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. diva-portal.org In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. Lipases are common enzymes for this purpose, often used for the enantioselective hydrolysis or acylation of racemic alcohols, esters, or amines. mdpi.comgoogle.com

For example, the kinetic resolution of functionalized cyclohex-2-ene-1-ols has been achieved with high enantioselectivity using enzyme catalysis. researchgate.net Similarly, racemic β-amino esters with a cyclohexene (B86901) framework have been resolved via lipase-catalyzed enantioselective hydrolysis. mdpi.com A notable example is the resolution of hydroxyl-substituted β-amino esters using Candida antarctica lipase (B570770) B (CAL-B), which yielded products with moderate to good enantiomeric excess. mdpi.com Dynamic kinetic resolution (DKR) further enhances this process by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. diva-portal.org

Interactive Table: Enzymatic Resolution of Racemic Cyclohexene Derivatives

Synthetic Routes to Enantiomerically Pure this compound

The chiral amine this compound is a valuable building block in organic synthesis, prized for its role in constructing complex molecular architectures. Its stereochemically defined structure makes it a critical intermediate for the synthesis of pharmaceuticals and other biologically active compounds. The development of efficient and stereoselective methods to access this enantiomerically pure compound is a significant focus of contemporary chemical research. This article details key synthetic methodologies, including modern biocatalytic approaches and classical chemical strategies, for producing this compound.

Mechanistic Investigations into the Reactivity and Transformations of 1s Cyclohex 2 En 1 Amine

Fundamental Amine Group Reactivity and Pathways

The reactivity of (1S)-cyclohex-2-en-1-amine is largely dictated by the chemical properties of its secondary amine group. This functional group imparts both nucleophilic and basic characteristics to the molecule, enabling it to participate in a wide range of chemical reactions.

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity allows it to readily attack electrophilic centers, a key step in many organic reactions. For example, in reactions with carbonyl compounds such as aldehydes and ketones, the amine can add to the carbonyl carbon, initiating a cascade of events that can lead to the formation of enamines or iminium ions. masterorganicchemistry.com

Iminium ions are key reactive intermediates in a variety of organic transformations. acs.org They are formed by the condensation of a secondary amine with an aldehyde or ketone, followed by protonation. acs.org The resulting positively charged iminium ion is a powerful electrophile, rendering the carbon atom of the C=N double bond susceptible to attack by nucleophiles. This activation strategy is a cornerstone of organocatalysis, where chiral amines are used to catalyze reactions and control their stereochemical outcome. acs.org

The formation of iminium ions from α,β-unsaturated aldehydes can lead to a dual reactivity profile. Depending on the reaction conditions and the nature of the catalyst, the resulting species can act as either an electrophilic iminium ion or a nucleophilic dienamine. acs.org This dual reactivity allows for the functionalization of the substrate at different positions. acs.org

The table below summarizes the key reactive species derived from the reaction of this compound with carbonyl compounds.

| Reactive Species | Formation | Key Characteristics |

| Enamine | Reaction of a secondary amine with an aldehyde or ketone. | Nucleophilic at the α-carbon. masterorganicchemistry.com |

| Iminium Ion | Protonation of an enamine or reaction of a secondary amine with a carbonyl in the presence of acid. | Electrophilic at the iminium carbon. acs.org |

| Dienamine | Formed from α,β-unsaturated aldehydes or ketones. | Nucleophilic at the β- and δ-carbons. acs.org |

The amine group of this compound can also participate in hydrogen bonding, both as a donor and an acceptor. This ability to form hydrogen bonds can play a crucial role in the catalytic activity of related molecules. For instance, in certain catalytic systems, hydrogen bonding interactions can help to stabilize transition states, thereby accelerating the reaction rate and influencing its stereoselectivity. researchgate.net

Bifunctional catalysts, which contain both an amine moiety and a hydrogen-bond donor group, have been shown to be highly effective in a variety of asymmetric transformations. mdpi.com In these systems, the amine group activates the substrate through the formation of an enamine or iminium ion, while the hydrogen-bond donor group interacts with the electrophile, directing its approach and controlling the stereochemical outcome of the reaction. mdpi.com

Stereochemical Control and Induction Principles in Reactions

The chiral nature of this compound makes it a valuable tool for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The stereochemical outcome of reactions involving this and similar chiral amines is governed by a number of factors, including steric and electronic effects, as well as the formation of specific transition state geometries. ox.ac.uk

In many cases, the chiral amine acts as a "chiral auxiliary," a temporary attachment to the substrate that directs the course of the reaction and is then removed. The bulky substituents on the chiral auxiliary can effectively block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side. This principle of "steric hindrance" is a fundamental concept in stereochemical control.

For example, in the alkylation of ketone enolates, the use of a chiral auxiliary can lead to high levels of diastereoselectivity. The enolate can exist in two diastereomeric forms, and the bulky auxiliary will favor the formation of one over the other. Subsequent reaction with an electrophile will then proceed with a high degree of stereocontrol. uzh.ch

The table below illustrates the key principles of stereochemical control in reactions involving chiral amines.

| Principle | Description |

| Steric Hindrance | The bulky groups on the chiral auxiliary block one face of the reactive intermediate, directing the approach of the electrophile. |

| Transition State Geometry | The chiral catalyst enforces a specific, low-energy transition state that leads to the desired stereoisomer. |

| Hydrogen Bonding | Directed hydrogen bonds can pre-organize the reactants in the transition state, leading to high stereoselectivity. researchgate.net |

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the mechanisms of complex organic reactions. psu.edu By using quantum mechanical calculations, it is possible to model the structures of reactants, intermediates, and transition states, and to calculate their relative energies. acs.orgnih.gov This information can provide valuable insights into the factors that control the reactivity and selectivity of a reaction.

For example, computational studies have been used to investigate the mechanism of the Diels-Alder reaction. These studies have shown that the reaction is exothermic and that the rate is influenced by the electronic properties of the diene and dienophile. psu.edu Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction by lowering the energy gap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. psu.edu

In the context of organocatalysis, computational studies have been used to elucidate the role of the catalyst in controlling the stereochemical outcome of the reaction. acs.org These studies have shown that the catalyst can stabilize a specific transition state geometry through a combination of steric and electronic interactions, leading to the observed high levels of enantioselectivity. acs.org

The table below provides a summary of the types of information that can be obtained from computational studies of reaction mechanisms.

| Information | Description |

| Reaction Energies | Calculation of the enthalpy and Gibbs free energy of a reaction to determine if it is thermodynamically favorable. psu.edu |

| Transition State Structures | Identification of the geometry of the highest energy point along the reaction pathway. |

| Activation Energies | The energy difference between the reactants and the transition state, which determines the reaction rate. |

| Molecular Orbital Analysis | Examination of the HOMO and LUMO energies and shapes to understand reactivity. psu.edu |

Emerging Research Avenues and Future Perspectives for 1s Cyclohex 2 En 1 Amine

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and selective methods for the synthesis of (1S)-cyclohex-2-en-1-amine and its derivatives is a primary focus of current research. Traditional synthetic routes are being challenged by innovative strategies that offer improved yields, stereoselectivity, and sustainability.

One promising approach involves the use of biocatalysis. Fungal reductive aminases have demonstrated the ability to catalyze the asymmetric synthesis of primary amines, including the conversion of cyclohexen-2-one to cyclohex-2-en-1-amine with high conversion rates. rsc.org This enzymatic method offers a green alternative to conventional chemical reductions. Similarly, enzyme-catalyzed cis-dihydroxylation of substituted anilines using toluene (B28343) dioxygenase (TDO) has been shown to produce cyclohex-2-en-1-one cis-diols, which are valuable precursors for chiral amine synthesis. qub.ac.uk

In the realm of organocatalysis, new chiral diamine catalysts are being designed for the enantioselective isomerization of β,γ-unsaturated cyclohexenones to their α,β-unsaturated counterparts. nih.gov This method provides an asymmetric route to chiral cyclohexenones, which can then be converted to the desired amine. The tunability of these organic catalysts is crucial for achieving high efficiency and enantioselectivity. nih.gov

Furthermore, multicomponent reactions are emerging as a powerful tool for the synthesis of functionalized cyclohexene (B86901) derivatives, which can serve as precursors to this compound. These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single step. researchgate.net

| Synthetic Approach | Catalyst/Enzyme | Key Transformation | Reference |

| Biocatalytic Reductive Amination | Fungal Reductive Aminase | Cyclohexen-2-one to cyclohex-2-en-1-amine | rsc.org |

| Enzymatic cis-Dihydroxylation | Toluene Dioxygenase (TDO) | Substituted anilines to cyclohex-2-en-1-one cis-diols | qub.ac.uk |

| Asymmetric Isomerization | Chiral Diamine Organocatalyst | β,γ-Unsaturated cyclohexenones to α,β-unsaturated cyclohexenones | nih.gov |

| Multicomponent Reactions | Various | Aldehydes, dienophiles, etc. to functionalized cyclohexenes | researchgate.net |

Expansion of Substrate Scope and Reaction Diversity

Researchers are actively working to broaden the range of substrates that can be used in reactions involving this compound and to diversify the types of chemical transformations it can undergo. This expansion is critical for accessing a wider array of chiral molecules with potential applications in various fields.

The substrate scope of enzymatic reductive amination has been shown to include cyclic ketones like cyclohexen-2-one, leading to the formation of cyclohex-2-en-1-amine. rsc.org Investigations into dirhodium(II,II) catalysts for hydroaminomethylation have also explored the use of substrates like cyclohex-2-en-1-one and cyclohex-2-en-1-ol, demonstrating the potential for creating new C-N bonds. rsc.org

The reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, including those structurally related to this compound, has been explored to synthesize 2-benzyl-N-substituted anilines. beilstein-journals.org This highlights the versatility of the cyclohexene scaffold in cascade reactions. Furthermore, tandem reactions involving atom transfer radical addition (ATRA), elimination, and nucleophilic substitution have been developed, though the use of primary amines like aniline (B41778) did not yield the expected product in one study, suggesting areas for further optimization. acs.org

The development of multicomponent reactions has significantly expanded the diversity of accessible cyclohexene derivatives, which can then be functionalized to include the amine group. researchgate.net These reactions often demonstrate high diastereoselectivity and allow for the introduction of various substituents onto the cyclohexene ring.

Deeper Mechanistic Elucidation and Rational Catalyst Design

A thorough understanding of reaction mechanisms is paramount for the rational design of more efficient and selective catalysts. For reactions involving this compound and its precursors, researchers are employing a combination of experimental and computational techniques to unravel the intricate details of catalytic cycles.

In the asymmetric isomerization of cyclohexenones catalyzed by chiral diamines, a proposed mechanism involves cooperative iminium-base catalysis via an enamine pathway. nih.gov Kinetic studies have supported a second-order dependence on the amine concentration, providing strong evidence for this pathway. nih.gov

For enzyme-catalyzed reactions, molecular docking studies are used to predict and rationalize the observed stereoselectivity. qub.ac.uk In the case of toluene dioxygenase (TDO), interactions such as hydrogen bonding and van der Waals forces between the substrate and the enzyme's active site are believed to control the stereochemical outcome. qub.ac.uk Putative catalytic pathways for desymmetrization reactions in enzymes are being proposed, involving key steps like deprotonation, nucleophilic attack, and protonation, with specific amino acid residues playing crucial roles. nih.gov

The rational design of catalysts is an active area of research, with the goal of improving efficiency, selectivity, and substrate scope. researchgate.net This involves modifying the structure of existing catalysts and developing entirely new catalytic systems based on mechanistic insights. rsc.orgresearchgate.net For instance, the development of tunable aniline-containing cinchona alkaloid catalysts has been critical for successful asymmetric isomerizations. nih.gov

| Reaction Type | Key Mechanistic Feature | Investigative Technique | Reference |

| Asymmetric Isomerization | Cooperative iminium-base catalysis via enamine pathway | Kinetic studies | nih.gov |

| Enzymatic cis-Dihydroxylation | Substrate-enzyme interactions (H-bonding, van der Waals) | Molecular docking | qub.ac.uk |

| Enzymatic Desymmetrization | Deprotonation, nucleophilic attack, protonation by specific residues | Crystallography, computational modeling | nih.gov |

Integration into Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, and the synthesis of this compound and its derivatives is no exception. Researchers are striving to develop more environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources. univpancasila.ac.id

Biocatalysis is a cornerstone of green chemistry, and the use of enzymes like reductive aminases and dioxygenases for the synthesis of chiral amines and their precursors exemplifies this approach. rsc.orgqub.ac.uk These enzymatic reactions are often performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents.

The development of catalytic reactions, in general, contributes to green chemistry by reducing the amount of waste generated compared to stoichiometric reactions. rsc.org The use of highly efficient organocatalysts and transition-metal catalysts aligns with the principles of atom economy and catalytic efficiency. nih.govrsc.org

Development of Advanced Chiral Materials

The unique stereochemical properties of this compound make it an attractive building block for the development of advanced chiral materials. These materials can have a wide range of applications, from chiral stationary phases in chromatography to components of asymmetric catalysts and functional polymers.

The incorporation of chiral amine moieties into polymer backbones or as pendant groups can impart chirality to the resulting material, which can then be used for enantioselective separations or as a support for chiral catalysts. The amine group provides a convenient handle for further functionalization, allowing for the fine-tuning of the material's properties.

While direct research on advanced materials derived specifically from this compound is still an emerging area, the broader field of chiral materials synthesis provides a strong foundation for future work. The principles of polymer chemistry and materials science can be applied to leverage the chirality of this amine in the creation of novel materials with tailored properties. The development of such materials holds significant promise for advancements in separation science, catalysis, and other areas where chirality plays a crucial role. ontosight.ai

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S)-cyclohex-2-en-1-amine, and how is enantiomeric purity ensured?

- Methodology : Synthesis typically involves catalytic asymmetric hydrogenation of cyclohexenone derivatives or enzymatic resolution of racemic mixtures. For example, chiral catalysts like Ru-BINAP complexes can induce stereoselectivity. Enantiomeric purity is validated via chiral HPLC or polarimetry. Structural confirmation employs , , and IR spectroscopy to verify the amine group and cyclohexene backbone .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers. Degradation risks include oxidation of the cyclohexene ring and amine group. Regular stability testing via GC-MS is advised. Safety protocols from SDS documents recommend using PPE (gloves, goggles) and working in a fume hood to avoid inhalation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : identifies protons on the cyclohexene ring (δ 5.5–6.0 ppm for vinyl protons) and amine (δ 1.5–2.5 ppm). confirms sp-hybridized carbons (δ 120–130 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 111.1 for C).

- Chiral Analysis : Circular dichroism (CD) or chiral derivatization with Mosher’s acid ensures enantiopurity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in asymmetric catalysis?

- Methodology : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity in reactions like Michael additions. For instance, the amine’s lone pair orientation in the cyclohexene ring influences nucleophilic attack sites. Software like Gaussian or ORCA is used, with solvent effects (e.g., PCM model) accounted for. Experimental validation via kinetic studies (e.g., monitoring reaction rates with ) is critical .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound derivatives?

- Methodology :

- Meta-Analysis : Compare reaction conditions (e.g., catalyst loading, temperature) across studies to identify outliers.

- Reproducibility Testing : Replicate key experiments with standardized protocols (e.g., fixed substrate ratios).

- Advanced Characterization : Use with chiral shift reagents (e.g., Eu(hfc)) for precise ee quantification. Contradictions may arise from impurities in starting materials, which are detectable via LC-MS .

Q. How does the stereochemistry of this compound influence its application in organocatalysis?

- Methodology : The (1S) configuration directs face-selective interactions in asymmetric catalysis. For example, in proline-based organocatalysts, the cyclohexene ring’s conformation affects hydrogen-bonding networks. Kinetic isotopic effect (KIE) studies and X-ray crystallography of catalyst-substrate complexes reveal stereoelectronic effects. Comparative studies with (1R)-enantiomers show divergent enantioselectivity in aldol reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound?

- Methodology :

- Source Evaluation : Prioritize data from peer-reviewed journals over vendor catalogs. For example, PubChem entries (CID 31862) list standardized values.

- Experimental Reassessment : Measure properties using calibrated equipment (e.g., differential scanning calorimetry for melting points).

- Error Analysis : Calculate measurement uncertainties (e.g., ±0.5°C for boiling points) and assess batch-to-batch variability in commercial samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.